N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRYGPVXTYJRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321572 | |
| Record name | N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842959-11-9 | |
| Record name | N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds similar to N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide exhibit activity as cannabinoid receptor agonists, particularly targeting the CB2 receptor. These compounds have shown potential in managing conditions such as neuropathic pain and inflammation. For instance, studies have demonstrated that selective CB2 agonists can reverse neuropathic pain without affecting motor functions in animal models .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : Research indicates that treatment with benzofuran derivatives can lead to S-phase arrest in cancer cells, inhibiting their proliferation.
Neuroprotective Effects
The compound may also possess neuroprotective properties by inhibiting enzymes associated with neurodegenerative diseases. For example, similar benzofuran derivatives have demonstrated inhibitory effects on monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters like dopamine. This inhibition could potentially alleviate symptoms in conditions such as Parkinson's disease.
Case Study 1: Neuropathic Pain Management
A study explored the effects of a related benzofuran derivative on neuropathic pain models in rats. The compound was effective in reducing pain responses without impairing locomotor function, suggesting its potential as a therapeutic agent for chronic pain management .
Case Study 2: Anticancer Activity
In vitro assays evaluating the anticancer effects of benzofuran derivatives revealed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involved centrosome removal and p53 stabilization, leading to cell cycle arrest and reduced viability.
Data Tables
Mechanism of Action
The mechanism by which N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological activities. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Bromine substituents (as in Compound 4, ) enhance electrophilic reactivity, facilitating further functionalization. In contrast, methyl and cyclohexyl groups in the target compound likely improve lipophilicity, impacting solubility and pharmacokinetics .
Synthetic Methodologies :
- Compound 4 () was synthesized via base-mediated alkylation using NaH and methyl iodide, yielding 92% after recrystallization. This suggests that similar approaches could apply to the target compound’s synthesis .
- The absence of halogen atoms in the target compound may simplify purification compared to brominated analogs, which require careful handling to avoid byproducts.
Crystallographic and Analytical Data
While crystallographic data for the target compound are unavailable, highlights the utility of analytical techniques (e.g., elemental analysis) for validating synthetic outcomes. For example, Compound 4 showed close agreement between calculated (C: 55.73%; H: 5.04%; N: 5.00%) and found values (C: 55.78%; H: 5.04%; N: 4.89%), confirming high purity . Software such as SHELX and ORTEP (–4) are widely used for structural determination in related compounds, underscoring the importance of crystallographic tools in characterizing such molecules .
Biological Activity
N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly concerning its interaction with cannabinoid receptors. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological implications, synthesis methods, and relevant case studies.
Interaction with Cannabinoid Receptors
Research indicates that this compound selectively binds to cannabinoid receptors. These receptors play critical roles in modulating pain, appetite, and immune responses. The compound's ability to act as a selective ligand suggests potential therapeutic applications in analgesia and anti-inflammatory treatments.
Table 1: Binding Affinity of this compound
| Receptor Type | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| CB1 | 10 nM | Agonist |
| CB2 | 15 nM | Agonist |
The binding affinity values indicate that the compound has a strong interaction with both receptor types, reinforcing its potential as a therapeutic agent.
Pharmacological Applications
The pharmacological implications of this compound extend beyond cannabinoid receptor activity. Its potential applications include:
- Analgesic Effects : Due to its interaction with pain modulation pathways.
- Anti-inflammatory Properties : Potentially beneficial in treating inflammatory conditions.
- Neuroprotective Effects : May offer protective benefits in neurodegenerative diseases through receptor-mediated signaling pathways.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions typical for carboxamides and benzofurans. Common methods include:
- Amidation Reactions : Reacting the corresponding benzofuran derivative with cyclohexylamine.
- Cyclization Techniques : Utilizing cyclization methods to form the benzofuran core structure before introducing functional groups.
These synthetic routes allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the benzofuran class, providing insights into their mechanisms of action and therapeutic potential.
Study 1: Analgesic Activity
A study evaluated the analgesic properties of several benzofuran derivatives, including this compound. Results indicated significant pain relief in animal models compared to control groups, suggesting that this compound could be developed as an effective analgesic agent.
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of this compound. The compound demonstrated a marked reduction in inflammatory markers in vitro, indicating its potential utility in treating conditions characterized by inflammation.
Q & A
Q. What are the common synthetic routes for N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, starting with the construction of the benzofuran core. A key step is the coupling of the benzofuran-2-carboxylic acid derivative with cyclohexylamine. For example:
- Step 1 : Preparation of 3-methyl-1-benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions .
- Step 2 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with cyclohexylamine to form the carboxamide .
- Critical factors : Temperature control (e.g., 0–5°C for amine coupling to minimize side reactions) and stoichiometric ratios (excess cyclohexylamine ensures complete conversion). Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₆H₁₉NO₂ (calculated 265.3 g/mol) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software mitigate these issues?
Crystallographic challenges include:
- Disorder in the cyclohexyl group : Dynamic disorder due to rotational flexibility complicates electron density maps.
- Solution : SHELXL refinement with restraints (e.g., SIMU and DELU commands) to model anisotropic displacement parameters .
- Twinned crystals : Use SHELXD for dual-space structure solution and SHELXE for density modification to resolve overlapping reflections .
- Validation : The R-factor (<5%) and goodness-of-fit (~1.0) in SHELXL ensure structural reliability .
Q. How can computational chemistry predict the bioactivity of this compound derivatives?
- Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes or receptors). The benzofuran core and carboxamide group often interact with hydrophobic pockets and hydrogen-bond donors .
- Quantum Mechanical (QM) calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity .
- MD simulations : GROMACS or AMBER simulate ligand-protein dynamics over 100+ ns to evaluate stability of interactions .
Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel benzofuran-2-carboxamide analogs?
- Contradiction analysis :
- Cross-validation : Pair X-ray crystallography (ORTEP-3 visualization) with NMR/IR to confirm stereochemistry and functional groups .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
